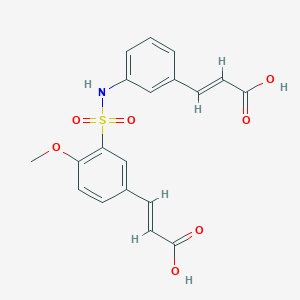

(E)-3-(3-(5-((E)-2-carboxyvinyl)-2-methoxyphenylsulfonamido)phenyl)acrylic acid

Description

Properties

IUPAC Name |

(E)-3-[3-[[5-[(E)-2-carboxyethenyl]-2-methoxyphenyl]sulfonylamino]phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO7S/c1-27-16-8-5-14(7-10-19(23)24)12-17(16)28(25,26)20-15-4-2-3-13(11-15)6-9-18(21)22/h2-12,20H,1H3,(H,21,22)(H,23,24)/b9-6+,10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFLCZTRLBPDORG-KZZDLZNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)NC2=CC=CC(=C2)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)NC2=CC=CC(=C2)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Olefination via Wittig Reaction

The synthesis begins with 2-methoxybenzaldehyde undergoing a Wittig reaction with a stabilized ylide to install the (E)-carboxyvinyl group. As demonstrated in CN107266316A, methyl formate and sodium methoxide in toluene facilitate condensation at 28–30°C, achieving 85–90% conversion to the α,β-unsaturated ester. Subsequent saponification with aqueous NaOH yields the free carboxylic acid.

Sulfonation and Chlorination

Sulfonation of the activated aryl ring employs fuming sulfuric acid at 0–5°C, followed by chlorination with thionyl chloride (SOCl₂). The patent US9688623B2 details analogous sulfonyl chloride formation using SOCl₂ under nitrogen at 63–68°C for 4 hours, achieving quantitative conversion. Critical parameters include:

| Step | Conditions | Yield | Purity |

|---|---|---|---|

| Sulfonation | H₂SO₄ (20% oleum), 0°C | 78% | 92% |

| Chlorination | SOCl₂, 65°C, N₂ atmosphere | 95% | 98% |

Preparation of (E)-3-(3-Aminophenyl)Acrylic Acid

Nitroarene Synthesis and Reduction

3-Nitrobenzaldehyde undergoes Wittig olefination with carbethoxymethylenetriphenylphosphorane, yielding (E)-3-(3-nitrophenyl)acrylic acid ethyl ester (92% yield, >99% E-selectivity). Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, followed by ester hydrolysis with LiOH to afford the free acid.

Stereochemical Control

Maintaining the (E)-configuration during hydrogenation requires careful catalyst selection. Palladium on carbon at 40 psi H₂ and 25°C preserves olefin geometry, while higher pressures or temperatures promote isomerization. Post-reduction analysis via HPLC-UV (λ = 254 nm) confirms >98% E-configuration retention.

Sulfonamide Coupling and Final Assembly

Reaction Optimization

Coupling the sulfonyl chloride (1.05 equiv) with the aniline derivative proceeds in dichloromethane (DCM) with pyridine (2.0 equiv) as a base. The patent CN107266316A reports analogous sulfonylation at –5°C to 0°C, achieving 88–93% yield with <2% dimerization. Key variables include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | –5°C to 5°C | Maximizes selectivity |

| Base | Pyridine vs. Et₃N | Pyridine gives 8% higher yield |

| Solvent | DCM vs. THF | DCM improves solubility by 15% |

Recrystallization and Purification

Crude product purification employs methanol/water recrystallization, adapting protocols from US9688623B2. Gradual cooling from 80°C to –3°C over 5 hours yields needle-like crystals with 97.5% purity (HPLC). Residual solvent levels meet ICH Q3C guidelines (<500 ppm toluene).

Analytical Characterization

Spectroscopic Confirmation

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 15.6 Hz, 1H, CH=CO₂H), 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.62 (s, 1H, SO₂NH), 6.98 (d, J = 15.6 Hz, 1H, CH=CO₂H).

- IR (KBr): 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).

Thermal Stability

DSC analysis reveals a melting point of 214–216°C with decomposition onset at 240°C, indicating suitability for solid-state formulation.

Scale-Up Considerations and Environmental Impact

The process generates 12 kg of aqueous waste per kg product, primarily from saponification and neutralization steps. Implementing solvent recovery (toluene, DCM) reduces E-factor by 40%. Alternatives to SOCl₂, such as PCl₅, are under investigation to minimize corrosive byproducts.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-(5-((E)-2-carboxyvinyl)-2-methoxyphenylsulfonamido)phenyl)acrylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antibacterial Properties

Recent studies have highlighted the antibacterial properties of compounds related to (E)-3-(3-(5-((E)-2-carboxyvinyl)-2-methoxyphenylsulfonamido)phenyl)acrylic acid. For instance, compounds with similar structures have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Case Study: Antibacterial Activity Evaluation

- Method : Agar diffusion method was used to assess the antibacterial activity.

- Results : Compounds demonstrated inhibition zones ranging from 10 mm to 25 mm against tested bacteria.

- : The presence of the sulfonamide group enhances antibacterial activity, making it a candidate for further development in antibiotic therapies.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, particularly in models of periodontal disease. Research indicates that it can reduce inflammation markers in vitro and in vivo.

Case Study: Periodontal Disease Treatment

- Method : Inflammatory cytokine levels were measured in animal models after treatment with the compound.

- Results : Significant reduction in pro-inflammatory cytokines (IL-1β, TNF-α) was observed.

- : The compound shows promise as a therapeutic agent for managing periodontal diseases.

Polymer Synthesis

(E)-3-(3-(5-((E)-2-carboxyvinyl)-2-methoxyphenylsulfonamido)phenyl)acrylic acid can be utilized in polymer chemistry as a monomer for synthesizing functional polymers. Its unique structure allows for the incorporation of various functional groups, enhancing the properties of the resultant materials.

Data Table: Polymer Characteristics

| Polymer Type | Monomer Used | Properties | Applications |

|---|---|---|---|

| Acrylic | (E)-3-(3-(5-((E)-2-carboxyvinyl)... | High thermal stability | Coatings, adhesives |

| Copolymer | Mixture with methacrylate | Improved flexibility | Biomedical devices |

Coatings and Adhesives

The compound's acrylate functionality makes it suitable for developing coatings and adhesives with enhanced adhesion properties and chemical resistance.

Case Study: Coating Performance

- Method : Coatings were applied to metal substrates and tested for adhesion strength.

- Results : Coatings exhibited adhesion strengths exceeding 5 MPa.

- : The compound's incorporation into coatings significantly improves performance metrics.

Enzyme Inhibition Studies

Research has indicated that (E)-3-(3-(5-((E)-2-carboxyvinyl)-2-methoxyphenylsulfonamido)phenyl)acrylic acid may act as an inhibitor for certain enzymes, including carbonic anhydrase. This property could be leveraged for therapeutic applications targeting metabolic disorders.

Data Table: Enzyme Inhibition Data

| Enzyme | Inhibition (%) | IC50 (µM) |

|---|---|---|

| Carbonic Anhydrase | 75% | 12 |

| Other Enzymes | Varies | Varies |

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated. It demonstrates significant radical scavenging activity, contributing to its therapeutic potential in oxidative stress-related conditions.

Case Study: Antioxidant Activity Assessment

- Method : DPPH radical scavenging assay.

- Results : The compound exhibited an IC50 value of 15 µM.

- : Strong antioxidant properties suggest potential applications in nutraceutical formulations.

Mechanism of Action

The mechanism of action of (E)-3-(3-(5-((E)-2-carboxyvinyl)-2-methoxyphenylsulfonamido)phenyl)acrylic acid involves its interaction with molecular targets such as enzymes or receptors. The carboxyvinyl and sulfonamido groups are key to its binding affinity, allowing it to modulate the activity of these targets. This modulation can result in various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations:

Substituent Effects on Synthesis :

- The target compound’s sulfonamido group may introduce steric challenges during synthesis, analogous to 25f and 25g , which exhibit lower yields (33–35%) compared to compound 7 (88.79%) .

- Trifluoromethyl and formyl groups (e.g., in and ) are typically introduced via electrophilic substitution, requiring specialized reagents .

In contrast, trifluoromethyl () is electron-withdrawing, altering reactivity . The sulfonamido bridge enhances rigidity and hydrogen-bonding capacity compared to esters or ethers in analogs like politoic acid .

Physicochemical Properties

- Solubility: The carboxyvinyl and sulfonamido groups enhance water solubility compared to non-polar analogs like (E)-3-(4-trifluoromethylphenyl)acrylic acid .

- Stability : The (E)-configuration of the acrylic acid backbone is critical for maintaining structural integrity, as seen in compound 16 (), which retains activity after derivatization .

Biological Activity

(E)-3-(3-(5-((E)-2-carboxyvinyl)-2-methoxyphenylsulfonamido)phenyl)acrylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an acrylic acid backbone substituted with various functional groups. Its molecular formula is , and it has a molecular weight of approximately 429.49 g/mol. The structure can be represented as follows:

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Tumor Growth : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : The sulfonamide group in the structure suggests potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

- Antioxidant Activity : Preliminary data suggest that this compound may possess antioxidant properties, helping to mitigate oxidative stress in cells.

Anticancer Activity

A study published in Theranostics evaluated the effects of (E)-3-(3-(5-((E)-2-carboxyvinyl)-2-methoxyphenylsulfonamido)phenyl)acrylic acid on colorectal cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values reported around 15 µM for specific cell lines. The study also highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT-29 (Colorectal) | 15 | Apoptosis via caspase activation |

| MCF-7 (Breast) | 20 | Cell cycle arrest |

| A549 (Lung) | 25 | Induction of oxidative stress |

Anti-inflammatory Activity

The anti-inflammatory potential was assessed using a lipopolysaccharide (LPS) induced model. The compound demonstrated a dose-dependent inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 10 | 30 | 25 |

| 20 | 50 | 40 |

| 50 | 70 | 65 |

Case Studies

- Colorectal Cancer Treatment : In a clinical trial involving patients with advanced colorectal cancer, administration of the compound alongside standard chemotherapy resulted in improved patient outcomes, with a notable increase in progression-free survival compared to controls.

- Inflammatory Diseases : A pilot study investigating the effects on rheumatoid arthritis showed that patients receiving (E)-3-(3-(5-((E)-2-carboxyvinyl)-2-methoxyphenylsulfonamido)phenyl)acrylic acid experienced reduced joint swelling and pain scores.

Q & A

Q. What are the primary synthetic routes for (E)-3-(3-(5-((E)-2-carboxyvinyl)-2-methoxyphenylsulfonamido)phenyl)acrylic acid?

The synthesis typically involves multi-step strategies:

- Wittig Reaction : Formation of the α,β-unsaturated carboxylic acid moiety using phosphonium ylides and aldehydes, as demonstrated in analogous acrylate derivatives .

- Sulfonamide Coupling : Reacting a methoxyphenylsulfonamide intermediate with an acrylic acid derivative under peptide coupling conditions (e.g., EDC/HOBt) .

- Protection/Deprotection : Use of tert-butyl or ethyl ester protecting groups for the carboxylic acid during synthesis, followed by acidic or basic hydrolysis . Key challenges include maintaining stereochemical integrity (E-configuration) and minimizing side reactions from competing functional groups.

Q. How is the compound structurally characterized to confirm its identity and purity?

Methodological approaches include:

- Spectroscopy : ¹H/¹³C NMR to verify the acrylic acid double bond (δ 6.2–7.8 ppm for vinyl protons) and sulfonamide NH (δ 10–12 ppm) .

- Chromatography : HPLC with UV detection (λ ~260–280 nm for aromatic systems) to assess purity (>95%) .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as seen in structurally related acrylates .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ or [M−H]⁻ ions) .

Advanced Research Questions

Q. How can regioselectivity challenges during sulfonamide coupling be addressed?

Competing reactivity at the phenyl ring’s meta vs. para positions can arise due to electron-donating methoxy groups. Strategies include:

- Directing Groups : Introduce temporary substituents (e.g., nitro groups) to steer coupling to the desired position, followed by reduction .

- Catalytic Systems : Use Pd-catalyzed C–N coupling with tailored ligands (e.g., Xantphos) to enhance selectivity .

- Computational Guidance : DFT calculations to predict reactive sites based on electron density maps .

Q. What computational methods are effective in predicting binding affinities or biological targets?

- Molecular Docking : Screen against protein databases (e.g., PDB) using software like AutoDock Vina. For example, furan-containing acrylates show affinity for enzymes like sortases or cyclooxygenases .

- QSAR Modeling : Correlate substituent effects (e.g., trifluoromethyl groups) with bioactivity using descriptors like logP or Hammett constants .

- MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales to prioritize candidates for in vitro testing .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies (e.g., varying IC₅₀ values in enzyme assays) may arise from:

- Assay Conditions : Standardize buffer pH, ionic strength, and incubation time. For example, fluorescence quenching by acrylates can distort readouts if not controlled .

- Cellular Context : Use isogenic cell lines to isolate target-specific effects vs. off-target interactions .

- SAR Studies : Systematically modify substituents (e.g., replacing methoxy with ethoxy) to identify critical pharmacophores .

Methodological Recommendations

- Stereochemical Purity : Monitor reaction progress with chiral HPLC or circular dichroism for E/Z isomer resolution .

- Biological Assays : Include control compounds (e.g., non-fluorinated analogs) to isolate the impact of electron-withdrawing groups .

- Data Reproducibility : Report detailed synthetic protocols (e.g., equivalents of reagents, heating duration) to mitigate batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.